molecular formula C7H4ClNO3S2 B1305937 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride CAS No. 321309-40-4

5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Cat. No. B1305937
CAS RN: 321309-40-4
M. Wt: 249.7 g/mol
InChI Key: MAGTZUMWQUDWAH-UHFFFAOYSA-N
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Description

The compound "5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride" is a chemical that features an oxazole ring, a common structure in various organic compounds, particularly in pharmaceutical chemistry. Oxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms, which can be functionalized to create a wide range of derivatives with diverse biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. One approach involves the catalyzed cyclization of benzene carboxylic acids and phenylethenes or phenylacetylenes using ruthenium(II) porphyrin and copper chloride, which allows for the formation of 2,5-disubstituted oxazoles under mild conditions . Another method utilizes dodecatungstophosphoric acid, samarium, or ruthenium(III) chloride as catalysts to synthesize unsaturated oxazolone derivatives in a solvent-free environment, offering high yields and simple workups . Additionally, solid-phase synthesis techniques have been developed for the preparation of disubstituted 1,3-oxazolidin-2-ones, which are structurally related to oxazoles and have shown significant antibacterial activity .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be complex and diverse. For instance, the reaction of chlorocarbonylsulfenyl chloride with specific ureas leads to the formation of isomeric thiazolidine diones, with their structure confirmed by X-ray crystallography . Similarly, the structure of 5-pyranosyl-1,3,4-oxathiazol-2-ones has been elucidated using X-ray crystallography, demonstrating the versatility of oxazole chemistry in synthesizing structurally varied compounds .

Chemical Reactions Analysis

Oxazole derivatives can undergo a range of chemical reactions. For example, the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with dimethylsulfonium dicyanomethylide leads to the formation of malononitrile derivatives, showcasing the reactivity of oxazole-related compounds . Furthermore, the synthesis of 5-aminooxazole followed by reaction with unsaturated acyl chloride can generate polysubstituted pyrrolopyridines through a domino process involving acylation and cycloreversion .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their functional groups and molecular structure. For instance, the synthesis of 5-(3-indolyl)oxazoles involves key steps that affect the physical properties of the final compound, such as cyclodehydration of an α-acylaminoketone . Additionally, the regio- and chemoselective synthesis of 5-aroyl-NH-1,3-oxazolidine-2-thiones from α-epoxyketones demonstrates the influence of specific functional groups on the chemical properties of these molecules .

Safety and Hazards

The safety data sheet for a similar compound, “4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s reasonable to assume that “5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride” may have similar hazards.

Future Directions

The future directions for “5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride” and similar oxazole derivatives are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the synthesis of new derivatives and the investigation of their pharmacological properties .

properties

IUPAC Name

5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-9-4-12-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGTZUMWQUDWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380055
Record name 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

321309-40-4
Record name 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride
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